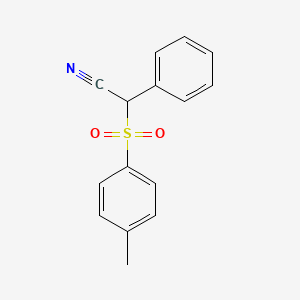
Disodium;sulfanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium sulfanide, also known as sodium sulfide, is a chemical compound with the formula Na₂S. It is a yellow to brick-red solid that is highly soluble in water. This compound is commonly used in various industries, including the production of dyes, rayon, leather, and paper .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disodium sulfanide can be synthesized through several methods. One common method involves the reduction of sodium sulfate with carbon at high temperatures. The reaction is as follows:
Na2SO4+2C→Na2S+2CO2
Another method involves the reaction of sodium hydroxide with hydrogen sulfide:
2NaOH+H2S→Na2S+2H2O
Industrial Production Methods
In industrial settings, disodium sulfanide is often produced by heating sodium sulfate with coal or by the reaction of sodium hydroxide with hydrogen sulfide gas. These methods are preferred due to their efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Disodium sulfanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to sodium sulfate.
Reduction: It can reduce metal ions to their elemental form.
Substitution: It can react with alkyl halides to form thiols.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as hydrogen peroxide.
Reduction: Often involves metal salts like copper sulfate.
Substitution: Typically uses alkyl halides under basic conditions.
Major Products
Oxidation: Sodium sulfate.
Reduction: Elemental metals.
Substitution: Thiols.
Aplicaciones Científicas De Investigación
Disodium sulfanide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and in the preparation of other sulfur compounds.
Biology: Employed in the study of sulfur metabolism in microorganisms.
Medicine: Investigated for its potential use in treating certain medical conditions.
Industry: Utilized in the production of dyes, paper, and leather
Mecanismo De Acción
Disodium sulfanide exerts its effects primarily through its ability to donate sulfide ions. These ions can interact with various molecular targets, including metal ions and organic molecules. The pathways involved often include redox reactions and nucleophilic substitution .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium sulfite (Na₂SO₃)
- Sodium thiosulfate (Na₂S₂O₃)
- Sodium hydrosulfide (NaHS)
Uniqueness
Disodium sulfanide is unique due to its strong reducing properties and its ability to form a variety of sulfur-containing compounds. Unlike sodium sulfite and sodium thiosulfate, disodium sulfanide is more reactive and can participate in a broader range of chemical reactions .
Propiedades
Fórmula molecular |
HNa2S+ |
|---|---|
Peso molecular |
79.06 g/mol |
Nombre IUPAC |
disodium;sulfanide |
InChI |
InChI=1S/2Na.H2S/h;;1H2/q2*+1;/p-1 |
Clave InChI |
VDQVEACBQKUUSU-UHFFFAOYSA-M |
SMILES canónico |
[Na+].[Na+].[SH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate](/img/structure/B13914858.png)







![N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B13914907.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-6-amine](/img/structure/B13914910.png)


![tert-butylN-(5-azaspiro[2.3]hexan-2-yl)carbamate;hydrochloride](/img/structure/B13914934.png)
